molecular formula C22H18N4O3 B2521129 1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-60-5

1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2521129
CAS No.: 899947-60-5
M. Wt: 386.411
InChI Key: UEDIBNJLZLUUGT-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the purine moiety. The final steps involve the addition of the methyl and phenyl groups under controlled conditions to ensure the correct structural configuration.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex sequence of reactions required. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents like sodium hydroxide, electrophilic reagents like sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(2-methylbenzyl)-7-phenylxanthine
  • 1-methyl-3-(2-methylbenzyl)-7-phenylimidazo[2,1-f]purine-2,4(1H,3H)-dione

Uniqueness

1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural configuration

Properties

IUPAC Name

4-methyl-2-[(2-methylphenyl)methyl]-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14-8-6-7-11-16(14)12-26-20(27)18-19(24(2)22(26)28)23-21-25(18)13-17(29-21)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIBNJLZLUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(O4)C5=CC=CC=C5)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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